![molecular formula C13H16N2O2 B3109757 tert-butyl2-methyl-1H-benzo[d]imidazole-1-carboxylate CAS No. 175531-34-7](/img/structure/B3109757.png)
tert-butyl2-methyl-1H-benzo[d]imidazole-1-carboxylate
Overview
Description
“tert-butyl2-methyl-1H-benzo[d]imidazole-1-carboxylate” is a chemical compound. It is a derivative of benzimidazole . Benzimidazole derivatives have been found to have a wide range of biological activities, including antimicrobial, antiviral, and antitumor effects .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives . The specific synthesis process for “this compound” is not explicitly mentioned in the search results.Scientific Research Applications
Antitumor Agents
Research has highlighted the synthesis of novel benzimidazole derivatives with potential antitumor properties. For instance, a study explored the creation of methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates, demonstrating significant activity against various cancer cell lines. These findings suggest the potential of tert-butyl2-methyl-1H-benzo[d]imidazole-1-carboxylate derivatives in cancer treatment research (Abonía et al., 2011).
Chemical Synthesis and Structural Analysis
The compound has been utilized in the synthesis of carbamate derivatives and the study of their structural characteristics through X-ray diffraction. This research aids in understanding the molecular interactions and assembly of molecules, providing insights into the design of new materials and compounds (Das et al., 2016).
Chemosensors
Imidazole derivatives have been developed as luminescent sensors for the detection of cyanide and mercury ions. These compounds exhibit specific sensing abilities with potential applications in environmental monitoring and safety (Emandi et al., 2018).
Catalysis in Epoxy Resins
The synthesis of 1-substituted imidazole derivatives has been investigated as thermal latent catalysts for epoxy-phenolic resins. This research contributes to the development of materials with improved thermal latency and stability, important for industrial applications (Wong et al., 2007).
Organic Synthesis
Studies have also explored the compound's utility in organic synthesis, such as the tandem insertion-cyclization reaction of isocyanides for the synthesis of imidazole derivatives. This demonstrates the versatility of this compound derivatives in synthesizing complex organic structures (Pooi et al., 2014).
Mechanism of Action
Target of Action
It’s worth noting that benzimidazole derivatives have been reported to exhibit antimycobacterial properties . They interact with the Pantothenate synthetase of Mycobacterium tuberculosis , which plays a crucial role in the biosynthesis of coenzyme A, an essential cofactor in numerous biochemical reactions.
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to changes in the normal functioning of the target organism or cell
Biochemical Pathways
Given the antimycobacterial properties of benzimidazole derivatives , it can be inferred that the compound may interfere with the biosynthesis of coenzyme A, thereby affecting the metabolic processes dependent on this cofactor.
Result of Action
Benzimidazole derivatives have been reported to exhibit antimycobacterial properties , suggesting that the compound may inhibit the growth of Mycobacterium tuberculosis.
properties
IUPAC Name |
tert-butyl 2-methylbenzimidazole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-14-10-7-5-6-8-11(10)15(9)12(16)17-13(2,3)4/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSWGQZBRWJKLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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